4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
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Overview
Description
4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a complex organic compound with a unique structure that includes bromine, chlorine, and a piperidine ring
Preparation Methods
The synthesis of 4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4-bromo-2,5-dichloroaniline, which can be synthesized from 2,4-dichloroacetanilide via deprotection, followed by bromination with N-bromosuccinimide . The next step involves the sulfonation of the aniline derivative to introduce the benzenesulfonamide group. Finally, the piperidine ring is introduced through a nucleophilic substitution reaction.
Chemical Reactions Analysis
4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can also participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include N-bromosuccinimide for bromination and various sulfonating agents for introducing the sulfonamide group. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide include:
4-bromo-2,6-dichloroaniline: A precursor in the synthesis of the target compound.
4-bromo-2,6-dichloropyridine: A structurally similar compound with different chemical properties.
Properties
Molecular Formula |
C15H21BrCl2N2O2S |
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Molecular Weight |
444.2 g/mol |
IUPAC Name |
4-bromo-2,5-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H21BrCl2N2O2S/c1-14(2)7-9(8-15(3,4)20-14)19-23(21,22)13-6-11(17)10(16)5-12(13)18/h5-6,9,19-20H,7-8H2,1-4H3 |
InChI Key |
KRQBJWXZPHQXNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2Cl)Br)Cl)C |
Origin of Product |
United States |
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